An In-depth Technical Guide to 5-(3-Bromobenzoyl)-2-chloropyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(3-Bromobenzoyl)-2-chloropyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(3-Bromobenzoyl)-2-chloropyridine, a halogenated aryl-heteroaryl ketone with significant potential as a key intermediate in medicinal chemistry and drug discovery. While specific data for this compound, identified by CAS number 2024594-54-3 and the IUPAC name (3-Bromophenyl)(5-chloropyridin-2-yl)methanone , is limited in publicly available literature, this guide extrapolates its physicochemical properties, outlines plausible synthetic routes based on established chemical principles, and explores its potential applications by drawing parallels with structurally related molecules. This document aims to serve as a foundational resource for researchers engaged in the synthesis and utilization of novel pyridine-based scaffolds for the development of therapeutic agents.
Introduction: The Strategic Importance of Halogenated Benzoylpyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] The introduction of a benzoyl moiety and halogen atoms to the pyridine ring, as seen in 5-(3-Bromobenzoyl)-2-chloropyridine, offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4][5]
The chlorine and bromine atoms in the target molecule serve several key functions:
-
Modulation of Physicochemical Properties: Halogens can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6]
-
Synthetic Handles: The chloro and bromo substituents provide reactive sites for further chemical elaboration through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[7][8][9]
-
Enhanced Biological Activity: The presence of halogens can lead to improved potency and selectivity of drug candidates by influencing their interaction with target proteins.[6][10]
Given these characteristics, 5-(3-Bromobenzoyl)-2-chloropyridine represents a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Physicochemical Properties
Due to the absence of specific experimental data for (3-Bromophenyl)(5-chloropyridin-2-yl)methanone, the following table presents predicted physicochemical properties based on its chemical structure and data from analogous compounds. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 2024594-54-3 | [11] |
| IUPAC Name | (3-Bromophenyl)(5-chloropyridin-2-yl)methanone | [11] |
| Molecular Formula | C₁₂H₇BrClNO | [11] |
| Molecular Weight | 296.55 g/mol | [11] |
| Appearance | Likely a solid at room temperature | Based on similar benzoylpyridine compounds[12][13][14] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | General property of similar organic compounds |
| pKa (most basic) | Estimated to be around 2-3 (pyridine nitrogen) | Based on the electron-withdrawing effects of the chloro and benzoyl groups |
Plausible Synthetic Routes
The synthesis of 5-(3-Bromobenzoyl)-2-chloropyridine can be approached through several established synthetic methodologies. The two most probable routes are Friedel-Crafts acylation and Suzuki coupling.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[15][16][17][18] In this approach, 2-chloropyridine would be acylated with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst.
Causality behind Experimental Choices:
-
Reactants: 2-chloropyridine is a readily available starting material. 3-bromobenzoyl chloride can be synthesized from 3-bromobenzoic acid.
-
Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) is typically required to activate the acyl chloride for electrophilic aromatic substitution on the electron-deficient pyridine ring.
-
Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly used.
-
Temperature: The reaction may require heating to overcome the lower reactivity of the pyridine ring towards Friedel-Crafts acylation.
Detailed Step-by-Step Methodology (Generalized Protocol):
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzoyl chloride (1.1 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Add a solution of 2-chloropyridine (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-(3-Bromobenzoyl)-2-chloropyridine.
Mandatory Visualization:
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of 5-(3-Bromobenzoyl)-2-chloropyridine.
Route 2: Suzuki Coupling
The Suzuki coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[7][8][9] This route would involve the coupling of a suitable pyridine-based organoboron reagent with a bromobenzoyl derivative, or vice versa. A plausible approach is the coupling of 5-chloro-2-pyridinylboronic acid with 3-bromobenzoyl chloride.
Causality behind Experimental Choices:
-
Reactants: The choice of coupling partners can be varied. Using an acyl chloride as the electrophile allows for the direct introduction of the ketone functionality.
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(dppf), is essential.
-
Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand, is typically required to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is necessary for the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is commonly employed.
Detailed Step-by-Step Methodology (Generalized Protocol):
-
In a reaction vessel, combine 3-bromobenzoyl chloride (1.0 eq.), 5-chloro-2-pyridinylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Add a degassed mixture of toluene and a 2M aqueous solution of sodium carbonate.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-(3-Bromobenzoyl)-2-chloropyridine.
Mandatory Visualization:
Caption: Generalized workflow for the Suzuki coupling synthesis of 5-(3-Bromobenzoyl)-2-chloropyridine.
Applications in Drug Discovery and Development
While specific biological activities of 5-(3-Bromobenzoyl)-2-chloropyridine have not been reported, its structural features suggest its utility as a versatile intermediate in the synthesis of pharmacologically active compounds. The benzoylpiperidine and benzoylpyridine motifs are present in a variety of bioactive molecules.[2][19]
Potential Therapeutic Areas:
-
Oncology: Halogenated pyridine and pyrimidine derivatives have been investigated as anticancer agents, targeting various kinases and other cellular pathways.[2][10] The title compound could serve as a precursor for the synthesis of novel kinase inhibitors.
-
Neuroscience: The benzoylpiperidine scaffold is found in several centrally acting agents, including antipsychotics and serotonin receptor modulators.[19] Modification of the pyridine and benzoyl rings of the title compound could lead to new ligands for neurological targets.
-
Inflammatory Diseases: Certain halogenated heterocyclic compounds have demonstrated anti-inflammatory properties.[20][21] 5-(3-Bromobenzoyl)-2-chloropyridine could be a starting point for the development of novel anti-inflammatory agents.
Illustrative Signaling Pathway (Hypothetical):
The following diagram illustrates a hypothetical scenario where a derivative of 5-(3-Bromobenzoyl)-2-chloropyridine acts as a kinase inhibitor, a common mechanism of action for many anticancer drugs.
Caption: Hypothetical mechanism of action for a derivative of 5-(3-Bromobenzoyl)-2-chloropyridine as a kinase inhibitor.
Conclusion
5-(3-Bromobenzoyl)-2-chloropyridine (CAS 2024594-54-3) is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its halogenated benzoylpyridine scaffold offers multiple avenues for synthetic diversification and the modulation of biological activity. This technical guide has provided a framework for its synthesis based on robust and well-established chemical reactions and has highlighted its potential applications in medicinal chemistry. Further experimental investigation into the synthesis, properties, and biological evaluation of this compound and its derivatives is warranted to fully realize its potential in the development of novel therapeutics.
References
-
Myers, A. The Suzuki Reaction. [Link]
-
PubChem. 3-[(5-Bromopyridin-2-yl)methoxy]-5-chloropyridine. [Link]
-
The Good Scents Company. 2-benzoyl pyridine. [Link]
-
ChemHelp ASAP. Suzuki Cross Coupling Reaction. [Link]
-
Gangjee, A., et al. (2004). Benzoyl ring halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates as inhibitors of thymidylate synthase and as antitumor agents. Journal of Medicinal Chemistry, 47(27), 6730-9. [Link]
-
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
PubChem. 4-Benzoylpyridine. [Link]
-
PubChem. 2-Benzoylpyridine. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6543. [Link]
-
TutorChase. Why are halogens important in the pharmaceutical industry? [Link]
-
Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11(3), 303-14. [Link]
-
ResearchGate. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
-
El-Gazzar, M. G., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(15), 4983. [Link]
-
Kumar, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13(1), 5283. [Link]
-
ResearchGate. Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. [Link]
-
Ozyurek, M., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 345(12), 940-50. [Link]
-
ChemUniverse. (4-BROMOPHENYL)(2-CHLOROPYRIDIN-4-YL)METHANONE. [Link]
-
ResearchGate. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
-
Chemistry LibreTexts. The Friedel-Crafts Acylation of Benzene. [Link]
-
MDPI. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. [Link]
-
Neliti. Pharmacological Activities of Pyrazolone Derivatives. [Link]
-
Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 836349. [Link]
Sources
- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Benzoyl ring halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates as inhibitors of thymidylate synthase and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-benzoyl pyridine, 91-02-1 [thegoodscentscompany.com]
- 13. 4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. Friedel–Crafts Acylation [sigmaaldrich.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
